molecular formula C7H5ClFNO2 B1463636 Methyl 6-chloro-5-fluoropicolinate CAS No. 1214337-05-9

Methyl 6-chloro-5-fluoropicolinate

Cat. No. B1463636
M. Wt: 189.57 g/mol
InChI Key: LZGCVVSRZHFYPF-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-fluoropicolinate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .


Synthesis Analysis

The synthesis of “Methyl 6-chloro-5-fluoropicolinate” involves a two-stage process . In the first stage, the compound is dissolved in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide monohydrate. This mixture is then stirred at room temperature for 3 hours . In the second stage, the reaction liquid is concentrated under reduced pressure, dissolved by the addition of distilled water, acidified by slow addition of 1N aqueous HCl solution, and then extracted with 5% MeOH/MC .


Molecular Structure Analysis

The IUPAC name for “Methyl 6-chloro-5-fluoropicolinate” is methyl 6-chloro-5-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-5-fluoropicolinate” is a white to yellow solid . It has a molecular weight of 189.57 . The compound is soluble, with a solubility of 0.503 mg/ml .

Scientific Research Applications

  • Synthesis of Novel Fluoropicolinate Herbicides Methyl 6-chloro-5-fluoropicolinate is involved in the synthesis of novel fluoropicolinate herbicides. Research demonstrates the utilization of cascade cyclization processes to synthesize 4-amino-5-fluoropicolinates, leading to the development of picolinic acids with specific alkyl or aryl substituents. This method grants access to structures previously unattainable via cross-coupling chemistry, showing potential as herbicides (Johnson et al., 2015).

  • Potential in Positron Emission Tomography (PET) Imaging Agents Research on compounds similar to Methyl 6-chloro-5-fluoropicolinate, particularly in pyridine analogues, indicates potential applications in PET imaging for nicotinic acetylcholine receptors. These compounds exhibit high lipophilicity and affinity for receptors, suggesting faster penetration through the blood-brain barrier, which is crucial for effective PET imaging (Brown et al., 2002).

  • Chlorination in Organic Synthesis The process of chlorinating α,α′-aminopicoline, which is structurally related to Methyl 6-chloro-5-fluoropicolinate, leads to chloro-substituted derivatives of pyridine. This demonstrates its utility in organic synthesis, particularly in producing derivatives with specific chlorination patterns, which can have various applications (Moshchitskii et al., 1968).

  • Synthesis of Quinolone Derivatives Research into the synthesis of quinolone derivatives, including reactions with compounds similar to Methyl 6-chloro-5-fluoropicolinate, has led to the development of various quinolone compounds. These compounds have potential applications in medicinal chemistry, particularly in the creation of new pharmacological agents (Al-Masoudi, 2003).

  • Radiotracer Development for nAChR Imaging The development of radiotracers for imaging nicotinic acetylcholine receptors (nAChR) in PET scans involves compounds structurally related to Methyl 6-chloro-5-fluoropicolinate. These compounds show high affinity for nAChRs, indicating their potential as effective radiotracers in medical imaging (Gao et al., 2007).

  • Catalyzed Coupling Reactions in Chemical Synthesis Copper/6-methylpicolinic acid catalyzed coupling reactions, related to the chemical structure of Methyl 6-chloro-5-fluoropicolinate, enable the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines. This demonstrates the compound's role in facilitating specific chemical reactions, broadening the scope of synthetic chemistry (Jiang et al., 2015).

  • Antibacterial Agent Development The synthesis of 8-chloroquinolone derivatives, structurally similar to Methyl 6-chloro-5-fluoropicolinate, has led to the discovery of potential topoisomerase inhibitor anticancer agents. These compounds show promising antibacterial activity, indicating their potential in developing new antibacterial therapies (Ishar et al., 2006).

Safety And Hazards

“Methyl 6-chloro-5-fluoropicolinate” is classified as a warning under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 6-chloro-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGCVVSRZHFYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-fluoropicolinate

Synthesis routes and methods

Procedure details

5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide (100 mg, 0.584 mmol) was dissolved in POCl3 (2 ml), and then heated at reflux under nitrogen stream for 4 hours. The resulting reaction liquid was slowly added to ice (15 g), and then extracted with MC (30 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (20% EtOAc/Hexanes), to obtain 88 mg of white solid (79%).
Name
5-fluoro-2-(methoxycarbonyl)pyridine 1-oxide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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